4-(Cyclopropylmethyl)-1,4-diazepan-5-one
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Overview
Description
4-(Cyclopropylmethyl)-1,4-diazepan-5-one is an organic compound that features a diazepane ring substituted with a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable diketone or diester, followed by cyclization to form the diazepane ring. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-(Cyclopropylmethyl)-1,4-diazepan-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: A precursor in the synthesis of 4-(Cyclopropylmethyl)-1,4-diazepan-5-one.
Cyclopropylmethyl ketone: Another compound with a cyclopropylmethyl group, used in organic synthesis.
1,4-Diazepane: The parent compound of this compound.
Uniqueness
This compound is unique due to the presence of both a cyclopropylmethyl group and a diazepane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
4-(cyclopropylmethyl)-1,4-diazepan-5-one |
InChI |
InChI=1S/C9H16N2O/c12-9-3-4-10-5-6-11(9)7-8-1-2-8/h8,10H,1-7H2 |
InChI Key |
OBWWBEKDKLXONJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCNCCC2=O |
Origin of Product |
United States |
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